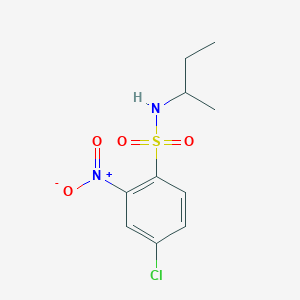

n-(Sec-butyl)-4-chloro-2-nitrobenzenesulfonamide

Description

Properties

Molecular Formula |

C10H13ClN2O4S |

|---|---|

Molecular Weight |

292.74 g/mol |

IUPAC Name |

N-butan-2-yl-4-chloro-2-nitrobenzenesulfonamide |

InChI |

InChI=1S/C10H13ClN2O4S/c1-3-7(2)12-18(16,17)10-5-4-8(11)6-9(10)13(14)15/h4-7,12H,3H2,1-2H3 |

InChI Key |

KADJUNYDEIPPRZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NS(=O)(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and General Procedure

The most reported method involves the nucleophilic substitution of sec-butylamine with 4-chloro-2-nitrobenzenesulfonyl chloride (CAS 4533-96-4). The reaction proceeds in anhydrous solvents (e.g., dichloromethane, toluene, or isopropanol) with a base (e.g., triethylamine or sodium carbonate) to neutralize HCl:

$$

\text{sec-Butylamine} + \text{4-Chloro-2-nitrobenzenesulfonyl chloride} \xrightarrow{\text{Base, Solvent}} \text{N-(sec-Butyl)-4-chloro-2-nitrobenzenesulfonamide} + \text{HCl}

$$

- Dissolve sec-butylamine (1.0 equiv) and triethylamine (1.2 equiv) in isopropanol (5–10 mL/g substrate).

- Add 4-chloro-2-nitrobenzenesulfonyl chloride (1.1 equiv) dropwise at 60–65°C under nitrogen.

- Stir for 2–3 hours, then quench with ice water.

- Filter the precipitate and recrystallize from ethanol/water (1:1).

Solvent and Base Optimization

Solvent Systems

Solvent polarity significantly impacts reaction efficiency:

| Solvent | Dielectric Constant | Yield (%) | Reference |

|---|---|---|---|

| Isopropanol | 19.9 | 94.5 | |

| Dichloromethane | 8.9 | 87.3 | |

| Toluene | 2.4 | 78.6 |

Polar aprotic solvents (e.g., acetonitrile) are avoided due to sulfonyl chloride hydrolysis.

Base Selection

Triethylamine outperforms inorganic bases by minimizing side reactions:

| Base | Yield (%) | Purity (%) |

|---|---|---|

| Triethylamine | 94.5 | >99.8 |

| Sodium carbonate | 89.2 | 98.5 |

| Potassium phosphate | 85.7 | 97.1 |

Alternative Pathways and Byproduct Mitigation

Byproduct Analysis

Common byproducts include:

- Di-sulfonylated amine : Controlled stoichiometry (1:1 amine:sulfonyl chloride) and slow addition reduce this.

- Hydrolyzed sulfonyl chloride : Anhydrous conditions and nitrogen atmosphere are critical.

Purification and Characterization

Recrystallization

Recrystallization from ethanol/water (1:1) yields white crystals with >99% purity. Melting points range from 132–135°C (lit.).

Spectroscopic Data

- IR (KBr) : ν~3289 cm⁻¹ (N–H), 1540 cm⁻¹ (S=O), 1345 cm⁻¹ (Nitro).

- ¹H NMR (400 MHz, CDCl₃) : δ 1.05 (d, 3H, CH(CH₂)₂), 1.45 (m, 2H, CH₂), 3.10 (m, 1H, NHCH), 7.85 (d, 1H, Ar–H), 8.20 (dd, 1H, Ar–H).

Industrial-Scale Considerations

Cost-Efficiency

Environmental Impact

Isopropanol and water are preferred over chlorinated solvents for reduced toxicity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the nitro group can be reduced to an amine group under specific conditions.

Reduction: Reduction reactions can convert the nitro group to an amino group, using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and kinetics.

Biology:

- Investigated for its potential antimicrobial properties.

- Studied for its interactions with biological macromolecules.

Medicine:

- Explored for its potential use as a pharmaceutical agent.

- Evaluated for its efficacy in treating certain medical conditions.

Industry:

- Utilized in the production of dyes and pigments.

- Applied in the manufacture of specialty chemicals.

Mechanism of Action

The mechanism of action of n-(Sec-butyl)-4-chloro-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparative analysis focuses on structural analogs with variations in the alkyl chain (n-butyl, iso-butyl, sec-butyl) or substituents on the benzene ring (e.g., 4-chloro, 2-nitro). Key findings are summarized below:

Steric and Electronic Effects of Alkyl Chains

- sec-butyl vs. n-butyl/isobutyl : In liquid crystal elastomers (LCEs), sec-butyl-containing compounds demonstrated tighter molecular packing and higher mechanical strength compared to n-butyl analogs due to reduced free volume from branching . This trend may extrapolate to sulfonamides, where sec-butyl could enhance crystallinity or thermal stability.

- Toxicity : In chloroformates, sec-butyl and isobutyl isomers showed similar acute toxicity profiles (mouse RD50 values: 117 ppm for sec-butyl vs. 97 ppm for isobutyl) . This suggests that branching minimally impacts acute toxicity in certain chemical classes, though sulfonamides may differ due to distinct metabolic pathways.

Substituent Effects on the Benzene Ring

- 4-Chloro-2-nitro vs. For example, N-(benzothiazol-2-yl)-4-chlorobenzenesulfonamide (lacking a nitro group) exhibited antibacterial activity, implying that nitro-substituted analogs like N-(sec-butyl)-4-chloro-2-nitrobenzenesulfonamide might show altered bioactivity or stability .

- Nitro Group Position : Ortho-nitro substituents (as in 2-nitro) can hinder rotational freedom, affecting molecular conformation and intermolecular interactions compared to para-nitro analogs.

Data Tables

Table 1: Comparison of Alkyl-Substituted Sulfonamides and Analogs

Table 2: Toxicity and Reactivity of Alkyl-Substituted Compounds

Biological Activity

n-(Sec-butyl)-4-chloro-2-nitrobenzenesulfonamide is a compound of interest in various fields, particularly in medicinal chemistry and biological research. Its structure features both a nitro group and a sulfonamide group, which contribute to its unique biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

The compound this compound is characterized by its sulfonamide functional group and a nitro substituent on the benzene ring. These features are crucial for its interaction with biological systems. The presence of the sulfonamide group often enhances solubility and bioavailability, making it a valuable structure in drug design.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit certain enzymes or interfere with cellular processes, leading to various biological effects. While the precise mechanisms are still being elucidated, initial studies suggest:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

- Antimicrobial Properties : Preliminary investigations indicate potential antimicrobial activity, which has prompted further exploration into its efficacy against various pathogens.

Antimicrobial Activity

Research has shown that this compound exhibits promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting potential as an antibiotic agent. The mechanism by which it exerts these effects may involve the disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .

Cancer Research

The compound has also been evaluated for its anti-cancer properties. Studies focusing on its effects on cancer cell lines have indicated that it can induce apoptosis in certain types of cancer cells, such as breast cancer cell lines (e.g., MDA-MB-231). This suggests that this compound could be further developed as a therapeutic agent for cancer treatment .

Case Studies

- Antimicrobial Efficacy :

- Cancer Cell Apoptosis :

Data Table: Biological Activity Summary

Q & A

Q. What are the standard synthetic routes and characterization methods for N-(sec-butyl)-4-chloro-2-nitrobenzenesulfonamide?

The synthesis typically involves sulfonylation of sec-butylamine with 4-chloro-2-nitrobenzenesulfonyl chloride under anhydrous conditions. Key steps include:

- Reaction optimization : Use of aprotic solvents (e.g., dichloromethane) and catalytic bases (e.g., triethylamine) to drive sulfonamide bond formation.

- Purification : Recrystallization from ethanol or column chromatography for high-purity yields (>95%).

- Characterization :

Q. How can computational methods predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations, such as Becke’s hybrid exchange-correlation functional and the Lee-Yang-Parr correlation functional , are widely used to:

- Model electronic transitions (e.g., nitro group charge transfer).

- Predict vibrational spectra (IR/Raman) by analyzing electron density gradients.

- Validate experimental UV-Vis absorption peaks using time-dependent DFT (TD-DFT).

Q. What safety protocols are recommended for handling this compound in the lab?

Due to limited toxicity data, adopt protocols for structurally related chloroformates (e.g., n-butyl chloroformate):

- Exposure limits : Use surrogate Acute Exposure Guideline Levels (AEGL-3: 28.4 ppm for n-butyl analogs) .

- PPE : Nitrile gloves, chemical-resistant aprons, and fume hoods to mitigate inhalation risks.

- Storage : Cool, ventilated areas away from ignition sources .

Advanced Research Questions

Q. How can conflicting toxicity data between computational predictions and in vitro assays be resolved?

- Cross-validation : Compare toxicity predictions from multiple DFT functionals (e.g., B3LYP vs. M06-2X) with experimental RD₅₀ values for sec-butyl chloroformate (117 ppm in mice) .

- Mechanistic studies : Use molecular docking to assess interactions with cytochrome P450 enzymes, which may explain discrepancies in metabolic activation .

- Surrogate data : Apply read-across principles from n-butyl chloroformate (lethal dose thresholds in rats: 5.1 ppm over 4 weeks) .

Q. What strategies optimize the synthetic yield of this compound?

- Solvent selection : Test polar aprotic solvents (DMF, acetonitrile) to enhance sulfonyl chloride reactivity.

- Temperature control : Maintain 0–5°C during amine coupling to suppress nitro group reduction.

- Byproduct analysis : Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) to detect hydrolyzed sulfonic acid impurities .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Space group refinement : Use SHELXL to model disorder in the sec-butyl chain (common in flexible alkyl groups).

- Hydrogen bonding analysis : Identify intermolecular interactions (e.g., sulfonamide N–H⋯O nitro) to explain packing motifs .

- Twinned data correction : Apply SADABS scaling for crystals with pseudo-merohedral twinning .

Q. What methodologies address discrepancies between experimental and calculated IR spectra?

- Anharmonic corrections : Incorporate vibrational perturbation theory (VPT2) in DFT calculations to account for overtones .

- Solvent effects : Simulate spectra using a polarizable continuum model (PCM) for DMSO or chloroform .

- Isotopic substitution : Compare deuterated vs. non-deuterated samples to assign ambiguous peaks (e.g., N–H stretches) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reactivity data in sulfonamide derivatives?

- Steric vs. electronic effects : Use Hammett plots to disentangle the influence of the nitro group (strong electron-withdrawing) vs. sec-butyl steric hindrance .

- Competitive reaction pathways : Monitor intermediates via stopped-flow NMR to identify whether hydrolysis competes with nucleophilic substitution .

Q. Why do computational models overestimate the compound’s solubility in aqueous media?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.